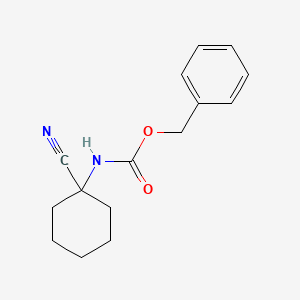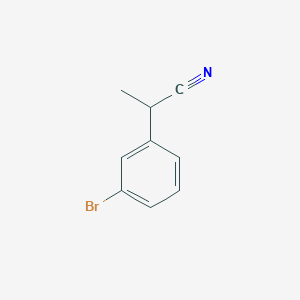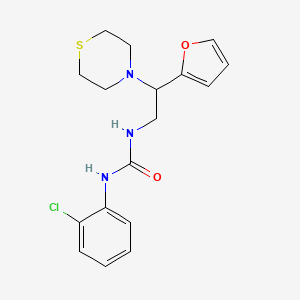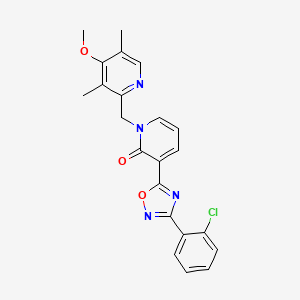
1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine derivatives, such as the one you mentioned, are important structural motifs found in numerous bioactive molecules . They can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . For example, the NMR spectrum of a similar compound was reported as follows: δ 11.93 (s, 1H), 11.76 (s, 1H), 9.72 (s, 1H), 9.44 (d, J = 5.1 Hz, 1H), 8.87 (d, J = 5.1 Hz, 1H), 8.76 (s, 2H), 8.63 (d, J = 5.1 Hz, 1H), 8.18 (s, 1H), 7.83 (dd, J = 5.1, 8.1 Hz, 1H), 7.55 (dd, J = 5.1, 8.1 Hz, 1H), 7.53–7.49 (m, 2H), 7.45 (d, J = 8.1 .
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains . Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .
科学的研究の応用
Synthesis and Antioxidant Properties
The chemical compound "1-(2-chlorophenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide" and its derivatives have been studied for their synthesis and antioxidant properties. Bekircan et al. (2008) synthesized a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives, which exhibited notable antioxidant and antiradical activities. This research indicates that the structure of the compound and its derivatives could be influential in developing potent antioxidants Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008.
NK-1 Antagonist Activity
In the domain of medicinal chemistry, derivatives of the compound have been found to exhibit NK-1 antagonist activity, which is significant in the context of therapeutic interventions for conditions such as depression and anxiety. Jungheim et al. (2006) utilized regioselective pyridine metallation chemistry to synthesize compounds with NK-1 antagonist activity Jungheim, Thrasher, Hembre, Gardinier, Savin, & Hong, 2006.
Oxidative Coupling Reactions
The compound's utility in synthetic chemistry, particularly in oxidative coupling reactions, has been demonstrated. El-Abadelah et al. (2018) studied an unprecedented oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II), revealing the compound's potential role in complex synthetic pathways and its interaction with transition metals El-Abadelah, Hodali, Zreid, & Awwadi, 2018.
Antimicrobial and Antifungal Activities
Compounds with a similar structural framework have shown significant biological activities. Patel and Patel (2015) synthesized a novel series of heterocyclic compounds with remarkable antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents Patel & Patel, 2015.
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-N-propyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-2-9-20-17(24)15-16(12-6-5-10-19-11-12)23(22-21-15)14-8-4-3-7-13(14)18/h3-8,10-11H,2,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDHUAHGZNRWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride](/img/structure/B2629202.png)
![5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2629207.png)
![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)
![2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629209.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2629212.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)
![10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride](/img/structure/B2629214.png)




![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2629221.png)
